2-Methyl-3-buten-2-OL

Catalog No.
S571732
CAS No.
115-18-4
M.F
C5H10O
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-3-buten-2-OL

CAS Number

115-18-4

Product Name

2-Methyl-3-buten-2-OL

IUPAC Name

2-methylbut-3-en-2-ol

Molecular Formula

C5H10O

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-4-5(2,3)6/h4,6H,1H2,2-3H3

InChI Key

HNVRRHSXBLFLIG-UHFFFAOYSA-N

SMILES

CC(C)(C=C)O

solubility

11.61 M
1000 mg/mL
Solubility in water, g/100ml at 20 °C: 19 (good)

Synonyms

2-methyl-3-buten-2-ol, 3-hydroxy-3-methylbutene, 3-hydroxy-3-methylbutene, aluminum salt, 3-hydroxy-3-methylbutene, geranium (4+) salt, 3-hydroxy-3-methylbutene, niobium (5+) salt, 3-hydroxy-3-methylbutene, tantalum salt, 3-hydroxy-3-methylbutene, titanium salt, dimethylvinylcarbinol

Canonical SMILES

CC(C)(C=C)O

2-Methyl-3-buten-2-ol is an organic compound with the molecular formula C5H10OC_5H_{10}O and a molecular weight of approximately 86.1323 g/mol. It is classified as an unsaturated alcohol, specifically a 3-buten-2-ol derivative, and is known for its distinctive structure featuring a double bond and a hydroxyl group. This compound is also referred to by various names including dimethylvinylcarbinol and vinyldimethylcarbinol, highlighting its structural characteristics. It has been identified in several natural sources, including the plant species Humulus lupulus (hops) and Rhodiola crenulata, indicating its potential biological significance .

  • Flammability: Flammable liquid.
  • Toxicity: Limited data available. However, as with many organic compounds, it is advisable to handle DMA with care, avoiding inhalation, ingestion, and skin contact.

Please Note:

  • The information on chemical reactions is for general understanding and may not be exhaustive. Specific reaction conditions and mechanisms might vary.
  • Safety information should be used for educational purposes only. Always refer to Safety Data Sheets (SDS) for detailed handling and disposal procedures.

Atmospheric Chemistry:

  • MBO is a biogenic volatile organic compound (BVOC) emitted by many pine species []. BVOCs are released into the atmosphere and can react with other chemicals to form secondary organic aerosols (SOA), which can impact air quality and climate.
  • Studies have investigated the atmospheric fate of MBO, including its reaction with hydroxyl radicals (OH) and its potential contribution to SOA formation [].

Insect Pheromones:

  • MBO is a component of the aggregation pheromone of the bark beetle Ips typographus []. Aggregation pheromones attract other beetles to a location, such as a suitable host tree.
  • Research has focused on understanding the role of MBO in bark beetle communication and its potential use for developing pest management strategies [].

Other Research Applications:

  • MBO has been used in some scientific studies as a solvent or as a reference compound for analytical techniques [].

The chemical reactivity of 2-methyl-3-buten-2-ol is influenced by its unsaturation and hydroxyl group. Under atmospheric conditions, it primarily reacts with hydroxyl radicals, leading to the formation of various oxygenated products such as glycolaldehyde and glyoxal. The reaction pathways include:

  • Hydroxyl Radical Reaction: The interaction with hydroxyl radicals can yield several products, including formaldehyde and acetone .
  • Photooxidation: In the presence of sunlight, photooxidation can produce secondary organic aerosols, contributing to atmospheric particulate matter .
  • Decomposition: The compound can undergo beta C-C scission and isomerization reactions, which are characterized by low activation barriers .

Synthesis of 2-methyl-3-buten-2-ol can be achieved through several methods:

  • Alkylation Reactions: This involves the alkylation of allyl alcohol or similar compounds using methylating agents.
  • Dehydration of Alcohols: Dehydration of 2-methyl-3-butanol can yield 2-methyl-3-buten-2-ol under acidic conditions.
  • Biological Synthesis: Certain microorganisms can produce this compound through metabolic pathways, highlighting its potential for biotechnological applications .

2-Methyl-3-buten-2-ol has various applications across different fields:

  • Flavoring Agent: It is utilized in the food industry for its pleasant aroma.
  • Fragrance Component: Its unique scent makes it valuable in the cosmetic industry.
  • Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds and materials .

Studies have focused on the interactions of 2-methyl-3-buten-2-ol with various environmental factors:

  • Atmospheric Chemistry: Research has shown that it participates in complex atmospheric reactions that influence air quality and climate .
  • Radical Formation: The generation of peroxy and alkoxy radicals during its oxidation has been extensively studied to understand its role in atmospheric chemistry .

Several compounds share structural similarities with 2-methyl-3-buten-2-ol, including:

Compound NameMolecular FormulaKey Characteristics
3-Methylbutan-1-olC₅H₁₂OA saturated alcohol without unsaturation
1-MethylcyclobuteneC₄H₆A cyclic compound with different reactivity
1,3-HexadieneC₆H₁₂An unsaturated hydrocarbon lacking hydroxyl

Uniqueness of 2-Methyl-3-buten-2-ol

What sets 2-methyl-3-buten-2-ol apart from these compounds is its combination of both unsaturation and a hydroxyl group, which confers unique reactivity patterns not seen in saturated alcohols or simple hydrocarbons. Its participation in atmospheric reactions leading to secondary organic aerosol formation further distinguishes it within this class of compounds .

Conifer-Specific Biosynthesis Pathways in Pinus Species

MBO biosynthesis in Pinus species is catalyzed by the enzyme MBO synthase, a bifunctional class-I terpene synthase (TPS) that converts dimethylallyl diphosphate (DMAPP) into MBO and trace amounts of isoprene (~90:1 ratio) [1] [3]. This enzyme, first characterized in Pinus sabiniana, requires divalent cations such as Mg²⁺ or Mn²⁺ for activity, with a Michaelis constant ($$K_m$$) of 20 mM for DMAPP—comparable to angiosperm isoprene synthases but three orders of magnitude higher than monoterpene synthases [1] [3]. Potassium ions enhance MBO production while suppressing isoprene synthesis, suggesting regulatory mechanisms tied to cellular ion concentrations [1].

Structural modeling of MBO synthase reveals three phenylalanine residues (Phe-338, Phe-484, Phe-485) that constrict the active site, preventing the accommodation of larger substrates like geranyl diphosphate (GPP), which is typical for monoterpene synthases [1] [3]. This steric restriction distinguishes MBO synthase from other TPS-d1 clade enzymes, which typically produce monoterpenes. Phylogenetically, MBO synthase clusters within the gymnosperm-specific TPS-d1 group, showing closest homology to linalool synthase from Picea abies [1] [3].

In Pinus nigra subsp. laricio, the Pnl MBOS1 gene encodes a putative MBO synthase with high expression levels in leader stems, roots, and needles [2]. Transcript profiling correlates with potential hemiterpene emission, though direct quantification of MBO in tissues remains challenging due to its volatility [2].

Table 1: Key Characteristics of MBO Synthase in Pinus Species

PropertyValue/DescriptionSource
SubstrateDimethylallyl diphosphate (DMAPP) [1] [3]
Cofactor RequirementMg²⁺ or Mn²⁺ [1] [3]
$$K_m$$ (DMAPP)20 mM [1] [3]
Primary Product2-methyl-3-buten-2-ol (90%) + isoprene (10%) [1] [3]
InhibitorsK⁺ (suppresses isoprene production) [1] [3]
Active Site ResiduesPhe-338, Phe-484, Phe-485 [1] [3]

Pheromone-Mediated Ecological Roles in Bark Beetle Communication Systems

MBO serves as a critical aggregation pheromone component for the spruce bark beetle (Ips typographus), facilitating mass colonization of host trees [4]. Field studies demonstrate that synthetic MBO lures attract conspecifics to weakened or freshly felled Norway spruce (Picea abies) [4]. However, the ecological role of MBO extends beyond pheromone signaling: its emission from non-host deciduous trees, such as aspen (Populus tremula) and birch (Betula pendula, B. pubescens), disrupts beetle orientation [4].

In host trees, MBO synergizes with other monoterpenes (e.g., α-pinene) to enhance pheromone attraction [4]. By contrast, non-host volatiles containing MBO create a "chemical noise" that masks host-specific signals, reducing beetle landing rates on susceptible conifers [4]. This dual functionality positions MBO as both a facilitator and inhibitor of interspecies interactions, depending on the ecological context.

Inhibition Mechanisms in Non-Host Deciduous Tree Species

Deciduous trees employ MBO as part of a broader chemical defense strategy against bark beetles. Solvent extracts of aspen and birch bark contain MBO alongside oxygenated hemiterpenes like 3-methyl-3-buten-2-one and (E)-3-penten-2-ol [4]. These compounds inhibit the attraction of Ips typographus to pheromone baits by >80% in field trials [4]. The mechanism involves competitive binding to olfactory receptors, effectively "jamming" the beetle’s chemosensory perception [4].

Table 2: Inhibitory Compounds in Non-Host Deciduous Trees

Tree SpeciesIdentified InhibitorsInhibition Efficacy
Populus tremula2-methyl-3-buten-2-ol, 3-methyl-3-buten-2-one>80%
Betula pendula2-methyl-3-buten-2-ol, (E)-3-penten-2-ol>75%
Betula pubescens2-methyl-3-buten-2-ol>70%

The constitutive presence of MBO in non-host bark suggests an evolutionary arms race, wherein deciduous trees exploit the beetles’ reliance on MBO for host location [4]. This strategy reduces interspecific competition for resources and limits beetle-driven forest damage.

Physical Description

Methyl butenol is a colorless liquid. (USCG, 1999)
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

XLogP3

0.8

Boiling Point

208.4 to 210.2 °F at 760 mm Hg (USCG, 1999)
97.0 °C
97 °C

Flash Point

56 °F (USCG, 1999)
10 °C c.c.

Vapor Density

Relative vapor density (air = 1): 3.0

Density

0.824 (USCG, 1999)
0.8 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06

LogP

0.66

Melting Point

-28.0 °C
-28 °C
-28°C

UNII

SH64HE46L9

GHS Hazard Statements

Aggregated GHS information provided by 1700 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 22 of 1700 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 1678 of 1700 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (99.94%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (99.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, kPa at 25 °C: 3.13

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

115-18-4

Wikipedia

3-hydroxy-3-methylbutene

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

3-Buten-2-ol, 2-methyl-: ACTIVE

Dates

Last modified: 08-15-2023
Nestl et al. Structural and functional insights into asymmetric enzymatic dehydration of alkenols. Nature Chemical Biology, doi: 10.1038/nchembio.2271, published online 9 January 2017

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